2-(3-iodophenyl)-N-prop-2-ynylacetamide
Description
2-(3-Iodophenyl)-N-prop-2-ynylacetamide is an iodinated aromatic acetamide derivative characterized by a meta-iodo-substituted phenyl ring attached to an acetamide backbone, which is further functionalized with a propynyl (propargyl) group.
Synthesis: The compound can be synthesized via a coupling reaction between 3-iodophenylacetic acid and propargylamine using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane. However, the reported yield is notably low (5%), suggesting challenges in optimization or purification .
Properties
IUPAC Name |
2-(3-iodophenyl)-N-prop-2-ynylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h1,3-5,7H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZBEZBUQGXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
The electron-withdrawing nature of iodine may stabilize intermediates in synthesis or modulate biological activity.
Amide Backbone: The acetamide group in the target compound contrasts with the propanamide backbone in 2-((3-chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide. The shorter chain in acetamide may influence solubility or metabolic stability .
Functional Groups :
- The propynyl group enables alkyne-azide cycloaddition (click chemistry), a feature absent in the phenyl-substituted analog (2-(2-iodophenyl)-N-phenylacetamide) .
- The chloro-methoxy substituents in the propanamide analog introduce both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could alter electronic properties compared to the iodo group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
